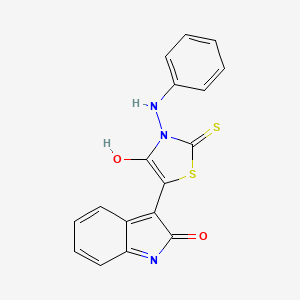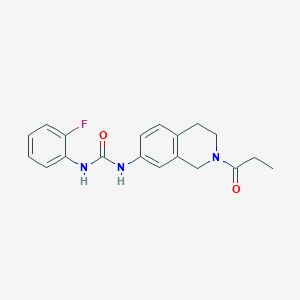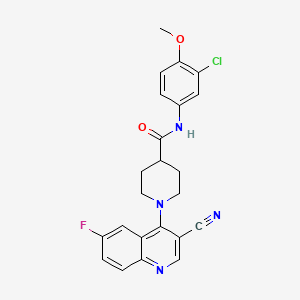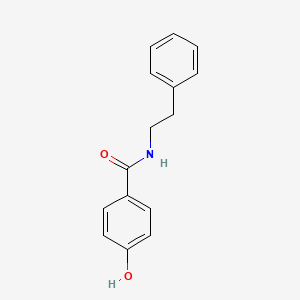![molecular formula C18H17ClF3N5O3 B2956150 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-29-3](/img/structure/B2956150.png)
4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical substance with the molecular formula C17H17ClF3N5O3 . It is a complex organic compound that contains several functional groups, including a piperazine ring, a pyridine ring, a nitro group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The piperazine ring and the pyridine ring are both heterocyclic structures, which can have significant effects on the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure and the presence of several different functional groups . Unfortunately, specific data on properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, synthesized from reactions involving similar structural motifs, have shown antimicrobial activities against a range of microorganisms. This suggests that compounds with complex heterocyclic structures, including those related to the query compound, may find applications in developing new antimicrobial agents (Bektaş et al., 2007).
Inhibition of Protoporphyrinogen Oxidase
Compounds with trifluoromethyl-substituted motifs have been studied for their inhibitory effects on protoporphyrinogen oxidase, an essential enzyme in the biosynthesis pathway of heme. The research highlights the potential use of such compounds in developing herbicides or antimicrobial agents due to their ability to disrupt protoporphyrinogen IX conversion (Li et al., 2005).
Antifungal Activity
The novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings has been explored for antifungal activity, demonstrating the significance of combining different heterocyclic systems to achieve bioactive compounds. This research could hint at the utility of complex molecules like the query compound in antifungal drug discovery (Darandale et al., 2013).
Corrosion Inhibition
Research on piperidine derivatives for the corrosion inhibition of iron highlights the importance of heterocyclic compounds in industrial applications, such as preventing corrosion in metal alloys. Such studies suggest potential applications of complex heterocyclic compounds in material science and engineering (Kaya et al., 2016).
Properties
IUPAC Name |
(Z)-1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-nitrophenyl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O3/c1-30-24-10-12-2-3-15(16(8-12)27(28)29)25-4-6-26(7-5-25)17-14(19)9-13(11-23-17)18(20,21)22/h2-3,8-11H,4-7H2,1H3/b24-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZTWKJXSYMYEG-VROXFSQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)
![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)
![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)

![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)
![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)
